Prosolvin

Overview

Description

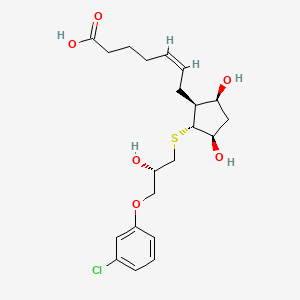

Luprostiol is a synthetic prostaglandin analog, specifically a derivative of prostaglandin F2 alpha. It is primarily used in veterinary medicine to manage reproductive functions in animals, such as inducing luteolysis and synchronizing estrus cycles . The molecular formula of Luprostiol is C21H29ClO6S, and it has a molecular weight of 444.97 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Luprostiol can be synthesized through a multi-step process involving the reaction of prostaglandin F2 alpha with various reagents. One method involves the conversion of prostaglandin F2 alpha to its sodium salt form, followed by the addition of 1,2-propanediol and water to form a solution. The pH of the solution is adjusted to between 6 and 8 .

Industrial Production Methods: In industrial settings, Luprostiol is produced by dissolving its acid or sodium salt in a solvent mixture of 1,2-propanediol and water. The concentration of the solvent mixture components is adjusted to achieve the desired pH and concentration of Luprostiol .

Chemical Reactions Analysis

Types of Reactions: Luprostiol undergoes various chemical reactions, including:

Oxidation: Luprostiol can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in Luprostiol.

Substitution: Luprostiol can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution Reagents: Halogens and other nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Luprostiol has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions to study the behavior of prostaglandin analogs.

Biology: Employed in studies related to reproductive biology and endocrinology.

Medicine: Investigated for its potential therapeutic effects in managing reproductive disorders.

Industry: Utilized in the production of veterinary pharmaceuticals for reproductive management in animals

Mechanism of Action

Luprostiol is compared with other prostaglandin analogs such as dinoprost tromethamine and cloprostenol. These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties. Luprostiol is unique in its rapid elimination from the body and its high efficacy in estrus synchronization .

Comparison with Similar Compounds

- Dinoprost tromethamine

- Cloprostenol

- Prostaglandin F2 alpha

Luprostiol stands out due to its specific formulation and effectiveness in veterinary applications .

Biological Activity

Prosolvin, a synthetic prostaglandin analogue, is primarily used in veterinary medicine for reproductive management in livestock. This article explores its biological activity, focusing on its effects on estrus synchronization, hormonal responses, and reproductive efficiency in various animal models.

Overview of this compound

This compound (D-cloprostenol) is a potent analogue of prostaglandin F2α (PGF2α), which plays a crucial role in the regulation of reproductive processes. It is commonly administered to induce luteolysis, synchronize estrus, and facilitate parturition in cattle and other livestock species.

This compound mimics the action of natural prostaglandins by binding to specific receptors in the reproductive tract, leading to:

- Luteolysis : The regression of the corpus luteum, resulting in decreased progesterone levels.

- Uterine Contraction : Enhancing uterine motility, which aids in the expulsion of the fetus during parturition.

- Estrus Induction : Facilitating the onset of estrus in anestrous animals.

Efficacy in Estrus Synchronization

Research has demonstrated that this compound effectively synchronizes estrus in various livestock species. A study comparing this compound with Crestar (a progesterone analogue) revealed that this compound-treated cows exhibited an estrus response rate of 85% , significantly higher than the 67% observed in Crestar-treated animals .

Table 1: Estrus Response Rates

| Treatment | Estrus Response Rate (%) |

|---|---|

| This compound | 85 |

| Crestar | 67 |

Hormonal Responses

The administration of this compound has been shown to influence hormonal profiles significantly. In a study involving goats, administration of this compound resulted in increased luteinizing hormone (LH) pulse frequency, which is critical for ovulation and fertility . The study reported:

- Increased LH Pulses : Goats treated with this compound showed a higher frequency of LH pulses compared to untreated controls.

- Enhanced Ovarian Activity : There was a notable increase in ovarian response indicators such as ovarian follicle development and corpus luteum formation.

Case Studies

- Goat Model Study :

- Cattle Fertility Trials :

Properties

IUPAC Name |

(Z)-7-[(1R,2S,3S,5R)-2-[(2R)-3-(3-chlorophenoxy)-2-hydroxypropyl]sulfanyl-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29ClO6S/c22-14-6-5-7-16(10-14)28-12-15(23)13-29-21-17(18(24)11-19(21)25)8-3-1-2-4-9-20(26)27/h1,3,5-7,10,15,17-19,21,23-25H,2,4,8-9,11-13H2,(H,26,27)/b3-1-/t15-,17-,18-,19+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUDFIMHDRJVLV-OZCLATTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)SCC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]([C@@H]([C@H]1O)SC[C@@H](COC2=CC(=CC=C2)Cl)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67110-79-6 | |

| Record name | Luprostiol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067110796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luprostiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11425 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LUPROSTIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HWR60H5GZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.